

Spectroscopic Analysis of Diphenyl Oxalate: An In-depth Technical Guide

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Compound of Interest

Compound Name: Allyphenylene oxalate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of diphenyl oxalate, a key compound in various chemical applications, including as a precursor in the synthesis of high-performance polymers and in chemiluminescence. This document details the expected data from Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols for these techniques.

Introduction

Diphenyl oxalate ($\text{C}_{14}\text{H}_{10}\text{O}_4$) is the diester of phenol and oxalic acid. Its structural elucidation and purity assessment are critical for its application in research and development.

Spectroscopic methods provide a powerful toolkit for the unambiguous identification and characterization of this molecule. This guide will delve into the interpretation of its spectral data, offering a foundational understanding for researchers in the field.

Data Presentation

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of diphenyl oxalate.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.20 - 7.50	Multiplet	10H	Aromatic protons (C_6H_5)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy probes the carbon framework of the molecule.

Chemical Shift (δ) (ppm)	Assignment
~156	Carbonyl Carbon ($\text{C}=\text{O}$)
~150	C1' (ipso-Carbon of phenyl ring)
~130	C4' (para-Carbon of phenyl ring)
~127	C2'/C6' (ortho-Carbons of phenyl ring)
~121	C3'/C5' (meta-Carbons of phenyl ring)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1770	Strong	C=O stretch (ester)
~1590, 1490	Medium-Strong	C=C stretch (aromatic ring)
~1200	Strong	C-O stretch (ester)
~750, 690	Strong	C-H bend (out-of-plane, monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST Mass Spectrometry Data Center provides data for diphenyl oxalate.[\[1\]](#)

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
242	Moderate	Molecular Ion [M] ⁺
149	Low	[M - C ₆ H ₅ O] ⁺
94	High	[C ₆ H ₅ OH] ⁺ (Phenol)
77	100	[C ₆ H ₅] ⁺ (Phenyl cation)
51	Moderate	[C ₄ H ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of solid diphenyl oxalate is weighed and dissolved in about 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- The solution is transferred to a standard 5 mm NMR tube.

Instrument Parameters (^1H and ^{13}C NMR):

- Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is typically used.[\[2\]](#)
- Temperature: Spectra are recorded at room temperature (25 °C).[\[2\]](#)
- ^1H NMR:
 - Pulse Angle: 30°
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 1 second
- ^{13}C NMR:
 - Pulse Angle: 30°
 - Acquisition Time: ~4 seconds
 - Relaxation Delay: 2 seconds (longer delay may be needed for quaternary carbons)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- The ATR crystal (e.g., diamond or ZnSe) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small amount of solid diphenyl oxalate is placed directly onto the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.

Instrument Parameters:

- Spectrometer: A standard FT-IR spectrometer.
- Scan Range: 4000 - 400 cm^{-1}

- Resolution: 4 cm⁻¹
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

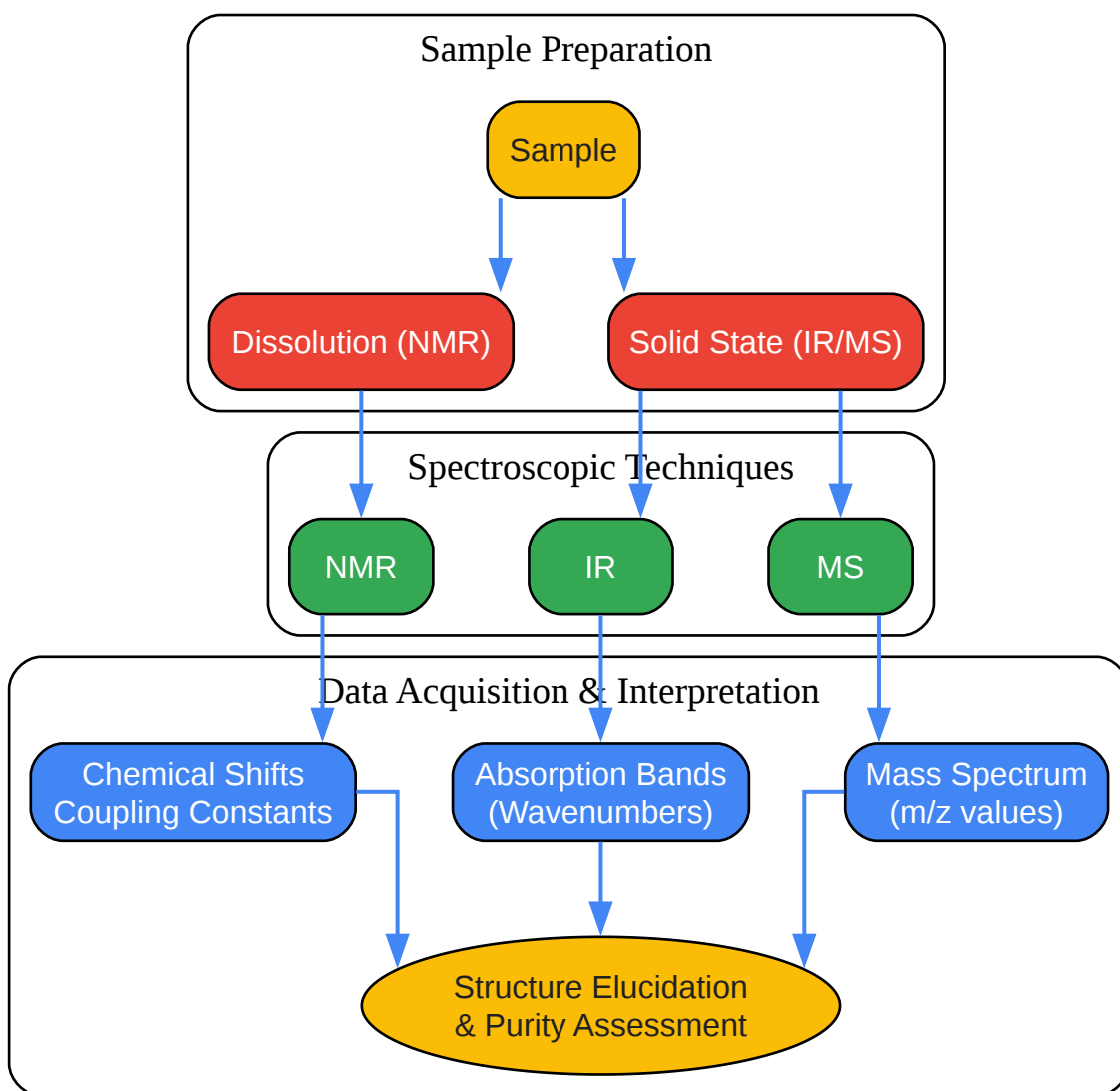
- A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized by heating in the ion source.
- The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.^[3]

Instrument Parameters:

- Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
- Mass Range: Scanned from m/z 40 to 300.
- Ion Source Temperature: Typically maintained around 200-250 °C.

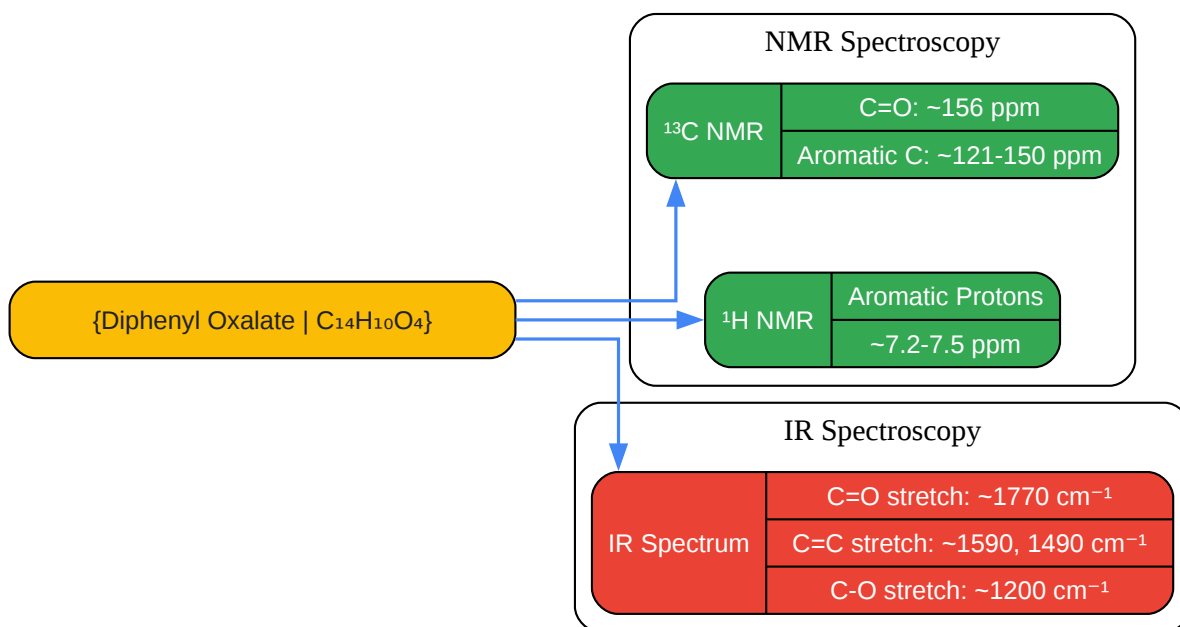
Visualization of Spectroscopic Analysis Workflow and Data Interpretation

The following diagrams, generated using Graphviz, illustrate the logical flow of the spectroscopic analysis and the interpretation of the resulting data.



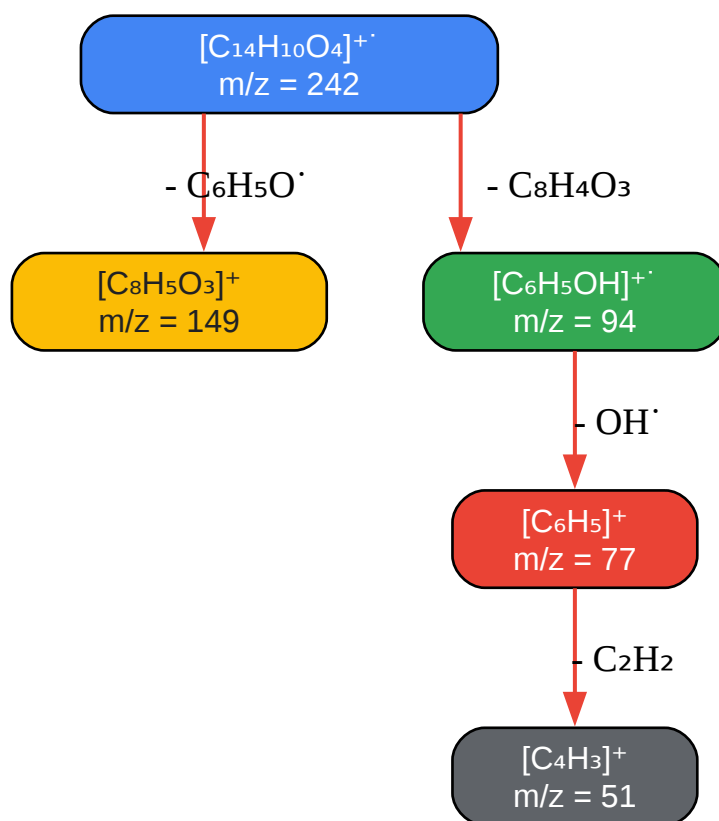
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Caption: General workflow for the spectroscopic analysis of a chemical compound.



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Caption: Structural information derived from NMR and IR spectroscopy.



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Caption: Key fragmentation pathways of diphenyl oxalate in mass spectrometry.

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